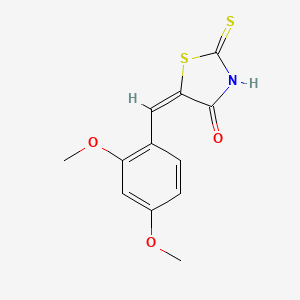methanethione](/img/structure/B10881843.png)
[4-Methoxy-3-(naphthalen-1-ylmethoxy)phenyl](piperidin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE is a complex organic compound with a unique structure that combines a methoxy group, a naphthylmethoxy group, and a piperidino group attached to a methanethione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the reaction of 4-methoxyphenol with 1-naphthylmethanol in the presence of a suitable catalyst to form the naphthylmethoxy derivative. This intermediate is then reacted with piperidine and methanethione under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE undergoes various chemical reactions, including:
Oxidation: The methoxy and naphthylmethoxy groups can be oxidized under specific conditions to form corresponding quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agents used.
Substitution: The piperidino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for treating various diseases, including cancer and neurological disorders.
Industry
In industrial applications, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their range of applications.
Wirkmechanismus
The mechanism of action of 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE include:
- 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANONE
- 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANOL
Uniqueness
The uniqueness of 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Eigenschaften
Molekularformel |
C24H25NO2S |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C24H25NO2S/c1-26-22-13-12-19(24(28)25-14-5-2-6-15-25)16-23(22)27-17-20-10-7-9-18-8-3-4-11-21(18)20/h3-4,7-13,16H,2,5-6,14-15,17H2,1H3 |
InChI-Schlüssel |
PKTIXAIFUMJQHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCCCC2)OCC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-8-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881761.png)
![7-benzyl-8-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881766.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881769.png)
![2-(2-Bromo-6-ethoxy-4-{[(3-morpholinopropyl)amino]methyl}phenoxy)acetamide](/img/structure/B10881775.png)

![4-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B10881780.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881782.png)
![8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881783.png)


![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10881815.png)
![1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10881822.png)
methanone](/img/structure/B10881825.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl carbamimidothioate](/img/structure/B10881827.png)
